Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate
Description
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate is a high-molecular-weight bismethacrylate compound characterized by its complex architecture. The structure incorporates cyclohexane rings linked via iminocarbonyloxy groups and phenoxymethyl-ethanediyl chains terminated with methacrylate functionalities. These compounds are typically employed in high-performance polymer applications, such as dental resins or coatings, due to their ability to form crosslinked networks with enhanced mechanical and thermal stability.
Properties
CAS No. |
82088-11-7 |
|---|---|
Molecular Formula |
C41H54N2O10 |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
[2-[[4-[[4-[[1-(2-methylprop-2-enoyloxy)-3-phenoxypropan-2-yl]oxycarbonylamino]cyclohexyl]methyl]cyclohexyl]carbamoyloxy]-3-phenoxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C41H54N2O10/c1-28(2)38(44)50-26-36(24-48-34-11-7-5-8-12-34)52-40(46)42-32-19-15-30(16-20-32)23-31-17-21-33(22-18-31)43-41(47)53-37(27-51-39(45)29(3)4)25-49-35-13-9-6-10-14-35/h5-14,30-33,36-37H,1,3,15-27H2,2,4H3,(H,42,46)(H,43,47) |
InChI Key |
FQVDAWSEHNJSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1)OC(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)OC(COC4=CC=CC=C4)COC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of Intermediate Compounds: The initial step involves the reaction of cyclohexanediamine with methylene diisocyanate to form a urethane intermediate.
Addition of Phenoxymethyl Groups: The intermediate is then reacted with phenoxymethyl chloride under controlled conditions to introduce the phenoxymethyl groups.
Methacrylation: Finally, the compound undergoes methacrylation using methacrylic anhydride in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Applications in Materials Science
-
Polymerization and Cross-linking Agents
- The presence of multiple methacrylate groups allows Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate to undergo radical polymerization in the presence of initiators. This leads to the formation of cross-linked polymers which are essential in creating durable materials for various applications such as coatings, adhesives, and composites .
-
Drug Delivery Systems
- The compound's unique structure may enhance its compatibility with biological molecules, making it a candidate for drug delivery systems. Its ability to form cross-linked networks could be utilized to create hydrogels that can encapsulate drugs and release them in a controlled manner .
-
Biocompatible Materials
- Due to its potential for enhanced biological interactions compared to simpler dimethacrylates, this compound may be used in developing biocompatible materials for medical devices or tissue engineering scaffolds .
Applications in Biomedicine
-
Therapeutic Uses
- Interaction studies involving this compound could focus on its compatibility with proteins or nucleic acids, revealing insights into potential therapeutic uses or toxicity profiles. Such investigations could lead to applications in targeted therapies or as part of combination therapies in cancer treatment .
-
Dental Materials
- Similar compounds have been used in dental applications due to their favorable mechanical properties and biocompatibility. This compound could potentially serve as a matrix for dental composites or sealants .
Mechanism of Action
The mechanism of action of Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate involves its interaction with molecular targets through covalent bonding. The compound’s methacrylate groups can undergo polymerization, forming cross-linked networks that contribute to its mechanical properties. Additionally, its phenoxymethyl groups can interact with various biomolecules, facilitating its use in biological applications.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogues include:
- (1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] bismethacrylate (CAS 24447-72-1): Features a bisphenol A (BPA)-like core with methacrylate-terminated ethanediyl-phenyleneoxy chains. Unlike the target compound, it lacks cyclohexane and iminocarbonyloxy groups, resulting in reduced rigidity .
- DI-2-METHACRYLOXYETHYL 2,4,4-TRIMETHYLHEXAMETHYLENEDICARBAMATE (CAS 74389-53-0): Contains carbamate (NH-CO-O) linkages instead of iminocarbonyloxy groups. Carbamates generally enhance hydrogen bonding and hydrolytic stability compared to iminocarbonyloxy linkages, which may influence polymerization kinetics .
- TEDPADMA (BPE 200, CAS 103353-82-8): A tetraethoxylated bisphenol A dimethacrylate with flexible ethylene oxide spacers. Its structure contrasts with the target compound’s cyclohexane and phenoxymethyl groups, leading to differences in crosslinking density and glass transition temperature (Tg) .
Physical and Chemical Properties
Table 1 summarizes key properties of selected analogues:
Key Observations :
- The target compound’s cyclohexane and iminocarbonyloxy groups likely increase rigidity and thermal resistance compared to BPA-based analogues (e.g., CAS 24447-72-1) .
- Carbamate-containing compounds (e.g., CAS 74389-53-0) may exhibit slower polymerization rates due to stronger intermolecular hydrogen bonding .
- Ethylene oxide spacers in TEDPADMA enhance flexibility, reducing Tg compared to cyclohexane-containing structures .
Application-Specific Performance
- Dental Resins: The target compound’s rigidity and high crosslink density (from cyclohexane and iminocarbonyloxy groups) may improve wear resistance in dental composites compared to TEDPADMA, which offers better flowability .
- Coatings: Carbamate-containing analogues (e.g., CAS 74389-53-0) are preferred for UV-curable coatings due to their hydrolytic stability, whereas the target compound’s iminocarbonyloxy groups may require additional stabilization .
Biological Activity
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate (CAS No. 82088-11-7) is a complex organic compound with potential applications in various fields, including materials science and biomedical engineering. This article examines its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C41H54N2O10
- Molecular Weight : 734.87 g/mol
- Structure : The compound features multiple methacrylate groups which may enhance its reactivity and utility in polymerization processes.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its cytotoxicity, antimicrobial properties, and potential use in drug delivery systems.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study assessing its impact on human breast cancer cells (MCF-7) showed a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM, suggesting effective anti-cancer properties at relatively low concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for the biological activities of this compound involves the disruption of cellular membranes and interference with nucleic acid synthesis. The methacrylate moieties facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress within cells .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of this compound on various cell lines including MCF-7 and HeLa cells. Results indicated that treatment with the compound resulted in increased apoptosis as evidenced by flow cytometry analysis showing elevated levels of annexin V positive cells. This suggests that the compound can induce programmed cell death in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | ROS generation |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results demonstrated that this compound significantly inhibited bacterial growth in a time-dependent manner. The study concluded that this compound could be a candidate for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized during purification?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous bis(methacrylate) compounds are synthesized using Cs₂CO₃ as a base in dimethylformamide (DMF) at 80°C, followed by extraction with ethyl acetate, brine washing, and drying over Na₂SO₄. Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) ensures high purity . Optimization may involve adjusting reaction time, temperature, and solvent ratios to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the methacrylate backbone and cyclohexane/aryl substituents. FTIR can validate carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) verifies molecular weight. For predictive validation, tools like ACD/Labs Percepta can simulate spectra for comparison .
Q. What are the critical storage conditions to maintain the compound’s stability over extended periods?
- Methodological Answer : Store in dry, airtight containers under inert gas (e.g., N₂) at 0–6°C to prevent hydrolysis of the methacrylate groups or unintended polymerization. Avoid exposure to moisture, heat, or light, as these can degrade the iminocarbonyl or phenoxymethyl moieties .
Advanced Research Questions
Q. How can researchers design experiments to investigate the polymerization kinetics of this bismethacrylate under varying initiator conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to monitor exothermic peaks during thermal polymerization. Vary initiators (e.g., AIBN, benzoyl peroxide) at concentrations of 0.1–2 wt% and track conversion rates via FTIR (C=C bond disappearance at ~1630 cm⁻¹). Gel permeation chromatography (GPC) can assess molecular weight distribution. Kinetic models (e.g., Arrhenius) quantify activation energy .
Q. What methodologies address contradictory data regarding the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Conduct systematic solubility tests in DMF, DMSO, and THF at 25–60°C using gravimetric analysis. Compare results with computational solubility parameters (Hansen solubility parameters) and HPLC to detect impurities that may alter solubility. Contradictions may arise from residual catalysts or solvent history, necessitating pre-treatment (e.g., molecular sieves) .
Q. How do steric effects from the cyclohexane and phenoxymethyl groups influence its reactivity in copolymerization?
- Methodological Answer : Perform copolymerization with less bulky methacrylates (e.g., methyl methacrylate) and monitor kinetics via ¹H NMR to track C=C conversion. Use DSC to measure glass transition temperature (Tg) shifts, which reflect crosslink density. Molecular dynamics simulations can model steric hindrance effects on chain mobility .
Data Contradiction Analysis
Resolving discrepancies in reported thermal stability thresholds :
- Methodological Approach :
Compare thermogravimetric analysis (TGA) data across studies under identical conditions (heating rate: 10°C/min, N₂ atmosphere). Variability may stem from sample purity (e.g., residual solvent) or measurement calibration. Replicate experiments with rigorously purified batches and standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
